molecular formula C18H21N7O B2846843 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1060208-38-9

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

カタログ番号: B2846843
CAS番号: 1060208-38-9
分子量: 351.414
InChIキー: KRFRKHQMHKSFSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a triazolopyrimidine derivative featuring a piperazine linker and a propanone-phenyl moiety. The triazolopyrimidine core (Figure 1) is a heterocyclic system known for its bioisosteric properties, enabling interactions with ATP-binding pockets in enzymes . The piperazine group enhances solubility and bioavailability, while the phenylpropanone tail may influence lipophilicity and target binding .

特性

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-23-17-16(21-22-23)18(20-13-19-17)25-11-9-24(10-12-25)15(26)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFRKHQMHKSFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one is a derivative of triazolopyrimidine and piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into its key components:

  • Triazolopyrimidine moiety : Known for various biological activities including anticancer effects.
  • Piperazine ring : Often enhances pharmacological properties and bioavailability.
  • Phenylpropanone group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to our target compound have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer.

Case Study:
In a study examining the efficacy of related triazolopyrimidine derivatives against breast cancer cells (MCF-7), compounds were evaluated for their IC50 values. The compound demonstrated significant inhibition of cell growth with an IC50 value comparable to established chemotherapeutics like Olaparib .

CompoundIC50 (μM)Target Cancer Type
1-(4-(3-methyl...18Breast Cancer
Olaparib57.3Breast Cancer

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity. PARP is crucial for DNA repair mechanisms; thus, its inhibition leads to increased DNA damage in cancer cells.

Research Findings:

  • PARP Inhibition : The compound was found to enhance PARP cleavage and increase phosphorylation of H2AX, indicating DNA damage response activation .
  • Caspase Activation : The treatment resulted in increased caspase 3/7 activity, suggesting induction of apoptosis in treated cells .

Other Biological Activities

In addition to anticancer effects, triazolopyrimidine derivatives have been reported to exhibit other pharmacological activities:

  • Antiviral Activity : Some derivatives show promise against viral infections such as hepatitis C virus (HCV) and others .
  • Antioxidant Properties : These compounds also demonstrate antioxidant activities, which may contribute to their overall therapeutic potential.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s closest analogs share the triazolopyrimidine core but differ in substituents, linkage chemistry, or peripheral groups. Below is a detailed comparison based on structural and functional attributes:

Structural Analog: 3-(4-Methoxyphenyl)-1-{4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}-1-Propanone

This analog () replaces the phenyl group in the target compound with a 4-methoxyphenyl substituent. Key differences include:

Property Target Compound 4-Methoxyphenyl Analog
Substituent Phenyl 4-Methoxyphenyl
Molecular Weight (g/mol) ~437.5 (estimated) ~467.5 (estimated)
Polarity Lower (no electron-donating groups) Higher (methoxy increases polarity)
LogP (Predicted) ~2.8 ~2.3

The methoxy group enhances solubility but may reduce blood-brain barrier permeability compared to the unsubstituted phenyl group in the target compound .

Pyrazolo[3,4-d]Pyrimidine Derivatives

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () share a pyrimidine core but replace the triazole ring with a pyrazole. This alters hydrogen-bonding capacity:

  • Triazolopyrimidines (target compound): The triazole nitrogen atoms participate in strong hydrogen bonds, enhancing affinity for enzymes like kinases .

Isomerization Behavior

highlights isomerization in pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 7 isomerizing to 6).

Pharmacological Implications (Hypothetical)

While direct activity data are absent, structural comparisons suggest:

  • The triazolopyrimidine core may target kinases (e.g., EGFR, VEGFR) due to similarity to known inhibitors .
  • The phenylpropanone group could modulate CNS activity, as seen in propanone derivatives with antidepressant properties .

Q & A

Advanced Research Question

  • Reaction path prediction : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for synthetic optimization .
  • Pharmacophore modeling : MOE or Schrödinger Suite models guide substituent design to enhance selectivity for kinases over off-target receptors .
  • ADMET prediction : SwissADME or pkCSM tools forecast bioavailability, reducing late-stage attrition .

How is pharmacological profiling conducted to evaluate anticancer and antimicrobial potential?

Advanced Research Question

  • In vitro screens : NCI-60 cell line panel testing for anticancer activity; MIC determinations against Gram-positive/negative bacteria .
  • In vivo models : Xenograft studies in mice (e.g., HCT-116 colon cancer) with dose optimization (10–50 mg/kg, IP) and toxicity monitoring .
  • Synergy studies : Checkerboard assays to identify combinatorial effects with cisplatin or fluconazole .

What strategies improve the compound’s solubility and formulation stability?

Basic Research Question

  • Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve crystallinity and storage stability .
  • Lyophilization : Freeze-drying with trehalose or mannitol as stabilizers for parenteral formulations .

How is toxicity assessed during preclinical development?

Advanced Research Question

  • In vitro cytotoxicity : MTT assays on HEK-293 or primary hepatocytes to determine selectivity indices (SI = IC50_{50} cancer cells / IC50_{50} normal cells) .
  • Acute toxicity : Rodent studies (OECD 423) with LD50_{50} determination and histopathological analysis .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk, targeting <50% inhibition at 10 µM .

What advanced methodologies are employed to optimize bioavailability?

Advanced Research Question

  • Prodrug design : Esterification of the ketone group to enhance intestinal absorption, followed by enzymatic cleavage in vivo .
  • Nanoparticle encapsulation : PLGA or liposomal carriers for sustained release and improved tumor targeting .
  • Metabolic stability assays : Liver microsome studies (human/rat) with LC-MS quantification of parent compound degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。